Glycogen Synthase Kinase-3 Inhibitor 3, commonly referred to as Gsk3-IN-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a multifunctional serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3 has been linked to the treatment of several conditions, including neurodegenerative diseases and cancer.
Gsk3-IN-3 is classified as a small molecule inhibitor specifically targeting GSK-3 isoforms, namely GSK-3α and GSK-3β. It is synthesized through chemical processes that involve the modification of existing compounds known to interact with GSK-3. The development of Gsk3-IN-3 aims to enhance selectivity and potency compared to earlier inhibitors.
The synthesis of Gsk3-IN-3 typically involves several key steps:
The specific synthetic route may vary depending on the desired properties of the final compound, such as solubility and binding affinity.
Gsk3-IN-3 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the active site of GSK-3. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key structural data includes:
Gsk3-IN-3 undergoes various chemical reactions that are essential for its efficacy as a kinase inhibitor:
The kinetics of these reactions can be studied using enzyme assays to determine parameters such as (inhibition constant) and (half maximal inhibitory concentration).
The mechanism of action for Gsk3-IN-3 involves competitive inhibition at the active site of GSK-3. When Gsk3-IN-3 binds to this site, it prevents ATP from binding, thereby inhibiting the phosphorylation of target substrates. This inhibition can lead to:
Data from kinetic studies provide insights into the efficiency of inhibition and help in optimizing the compound for better therapeutic outcomes.
Gsk3-IN-3 exhibits several notable physical and chemical properties:
Relevant data from physicochemical analyses can guide formulation strategies for drug delivery.
Gsk3-IN-3 has potential applications across various scientific fields:
Glycogen Synthase Kinase 3 Inhibitor 3 achieves potent inhibition through a mechanism independent of adenosine triphosphate binding site competition. Structural analyses reveal that the compound binds to a topographically distinct pocket adjacent to the catalytic cleft, inducing conformational rearrangements that impede substrate access. This binding mode reduces catalytic efficiency (k~cat~) without altering the Michaelis constant (K~m~) for adenosine triphosphate, consistent with non-adenosine triphosphate competitive kinetics [4] [8]. The inhibitor's affinity for the autoinhibitory pseudosubstrate groove—a region that typically accommodates the phosphorylated N-terminus of Glycogen Synthase Kinase 3—underpins its inhibitory mechanism. Unlike adenosine triphosphate-competitive agents, this binding mode preserves physiological adenosine triphosphate utilization while specifically disrupting Glycogen Synthase Kinase 3-mediated phosphorylation events [1] [4].
Table 1: Kinetic Parameters of Glycogen Synthase Kinase 3 Inhibitor 3 Inhibition
| Parameter | Adenosine Triphosphate-Competitive Inhibitors | Glycogen Synthase Kinase 3 Inhibitor 3 |
|---|---|---|
| K~m~ (Adenosine Triphosphate) | Increased | Unchanged |
| V~max~ | Decreased | Decreased |
| Binding Site | Catalytic cleft | Pseudosubstrate groove |
| Allosteric Effects | Minimal | Significant conformational change |
Glycogen Synthase Kinase 3 Inhibitor 3 exhibits remarkable substrate selectivity through allosteric modulation of the kinase's phosphate-binding pocket. This pocket, formed by arginine residues 96, 180, and 205, recognizes primed substrates containing a phosphorylated residue at the P+4 position [1] [4]. Glycogen Synthase Kinase 3 Inhibitor 3 binding induces a dynamic loop rearrangement (residues 206-215) that sterically hinders access for primed substrates like glycogen synthase and tau, while preserving phosphorylation capacity for non-primed substrates such as β-catenin [4] [7]. This differential effect is quantified by kinetic analyses demonstrating a 15-fold reduction in phosphorylation efficiency for primed substrates versus only 2-fold reduction for non-primed substrates at saturating inhibitor concentrations [4]. The inhibitor's allosteric mechanism thus enables pathway-selective suppression—potentially reducing off-target effects compared to global Glycogen Synthase Kinase 3 inhibitors [4] [8].
Through selective inhibition of mitochondrial-localized Glycogen Synthase Kinase 3β, Glycogen Synthase Kinase 3 Inhibitor 3 activates the PTEN-induced putative kinase protein 1/Parkin mitophagy pathway. Glycogen Synthase Kinase 3 normally phosphorylates transcription factor EB at serine 134 and serine 138, restricting its nuclear translocation [2] [5]. Glycogen Synthase Kinase 3 Inhibitor 3 treatment induces transcription factor EB dephosphorylation (≥60% reduction in phospho-serine 134 within 2 hours) and subsequent nuclear accumulation, upregulating mitophagy-associated genes including PTEN-induced putative kinase protein 1, Parkin, and microtubule-associated protein 1 light chain 3 [2] [5]. Concomitant with transcription factor EB activation, Glycogen Synthase Kinase 3 Inhibitor 3 reduces inhibitory phosphorylation of Parkin at serine 96, enhancing its E3 ubiquitin ligase activity and promoting damaged mitochondrial clearance [5]. This dual mechanism positions Glycogen Synthase Kinase 3 Inhibitor 3 as a promising candidate for disorders characterized by mitochondrial dysfunction [2] [8].
Table 2: Key Regulators of Mitophagy Affected by Glycogen Synthase Kinase 3 Inhibitor 3
| Regulator | Effect of Glycogen Synthase Kinase 3 Inhibitor 3 | Functional Consequence |
|---|---|---|
| Transcription factor EB | Dephosphorylation and nuclear translocation | Lysosomal biogenesis gene upregulation |
| Parkin | Reduced serine 96 phosphorylation | Enhanced ubiquitin ligase activity |
| PTEN-induced putative kinase protein 1 | Transcriptional upregulation | Mitochondrial damage sensing improved |
| Microtubule-associated protein 1 light chain 3 | Increased expression | Autophagosome formation enhanced |
Structural analyses reveal that Glycogen Synthase Kinase 3 Inhibitor 3 exhibits a 7.3-fold selectivity for Glycogen Synthase Kinase 3β over Glycogen Synthase Kinase 3α, attributable to differential interactions within the C-terminal lobe. Molecular dynamics simulations indicate stable hydrogen bonding between the inhibitor and threonine 390 of Glycogen Synthase Kinase 3β—a residue absent in Glycogen Synthase Kinase 3α [5] [8]. Additionally, the Glycogen Synthase Kinase 3β-specific loop (residues 313-322) undergoes conformational stabilization upon inhibitor binding, contributing to enhanced complex stability [5]. This selectivity profile is functionally significant, as evidenced by Glycogen Synthase Kinase 3 Inhibitor 3's preferential reduction of tau phosphorylation (primarily mediated by Glycogen Synthase Kinase 3β) over β-catenin regulation (redundantly controlled by both isoforms) [5] [7]. The inhibitor's differential effects extend to subcellular distribution, with greater inhibition observed in mitochondria and synapses where Glycogen Synthase Kinase 3β predominates [5] [8].
Glycogen Synthase Kinase 3 Inhibitor 3 effectively disrupts Glycogen Synthase Kinase 3's incorporation into multimeric signaling complexes by targeting the hydrophobic docking site utilized by scaffold proteins. Surface plasmon resonance studies demonstrate that the inhibitor competitively displaces Axin with a half-maximal inhibitory concentration of 120 nanomolar, reducing Axin-Glycogen Synthase Kinase 3β binding by 85% at saturation [1] [4]. This disruption destabilizes the β-catenin destruction complex, decreasing β-catenin phosphorylation by only 20-30% despite substantial Glycogen Synthase Kinase 3 inhibition—highlighting the complex-dependent nature of substrate targeting [1] [6]. Similarly, Glycogen Synthase Kinase 3 Inhibitor 3 interferes with presenilin-1 binding in neuronal cells, reducing amyloid precursor protein processing independent of catalytic inhibition [5] [8]. These findings illustrate how targeted disruption of protein-protein interactions enables pathway-selective modulation of Glycogen Synthase Kinase 3 signaling, potentially avoiding global signaling alterations associated with conventional inhibitors [4] [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6